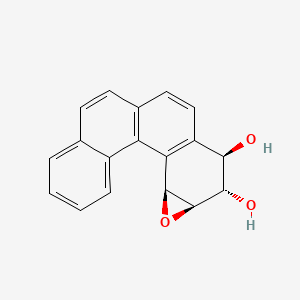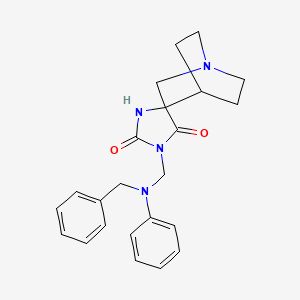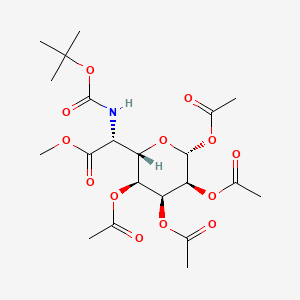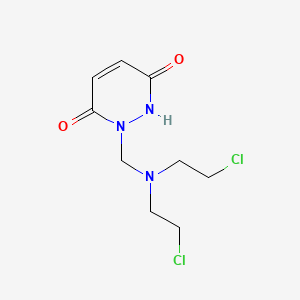
1-((Bis(2-chloroethyl)amino)methyl)-1,2-dihydro-3,6-pyridazinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((Bis(2-chloroethyl)amino)methyl)-1,2-dihydro-3,6-pyridazinedione is a compound known for its significant applications in various scientific fields This compound is characterized by its unique structure, which includes a bis(2-chloroethyl)amino group attached to a pyridazinedione core
准备方法
The synthesis of 1-((Bis(2-chloroethyl)amino)methyl)-1,2-dihydro-3,6-pyridazinedione typically involves multiple steps. One common method starts with the reaction of 3-hydroxy-6-methylpyridine with thiophosphoryl chloride in the presence of triethylamine and a solvent mixture of toluene and tetrahydrofuran at 50-55°C. The intermediate product is then reacted with bis(2-chloroethyl)amine hydrochloride in dry tetrahydrofuran at room temperature to yield the final compound .
Industrial production methods often involve similar synthetic routes but are optimized for larger scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
1-((Bis(2-chloroethyl)amino)methyl)-1,2-dihydro-3,6-pyridazinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
科学研究应用
1-((Bis(2-chloroethyl)amino)methyl)-1,2-dihydro-3,6-pyridazinedione has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cell growth and viability.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interfere with DNA replication and cell division.
Industry: It is used in the production of pharmaceuticals and other chemical products
作用机制
The mechanism of action of 1-((Bis(2-chloroethyl)amino)methyl)-1,2-dihydro-3,6-pyridazinedione involves its role as an alkylating agent. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking of DNA strands. This prevents DNA replication and transcription, ultimately inhibiting cell division and leading to cell death. This mechanism is similar to that of other nitrogen mustard compounds used in chemotherapy .
相似化合物的比较
1-((Bis(2-chloroethyl)amino)methyl)-1,2-dihydro-3,6-pyridazinedione can be compared with other similar compounds, such as:
属性
CAS 编号 |
14628-36-5 |
|---|---|
分子式 |
C9H13Cl2N3O2 |
分子量 |
266.12 g/mol |
IUPAC 名称 |
2-[bis(2-chloroethyl)aminomethyl]-1H-pyridazine-3,6-dione |
InChI |
InChI=1S/C9H13Cl2N3O2/c10-3-5-13(6-4-11)7-14-9(16)2-1-8(15)12-14/h1-2H,3-7H2,(H,12,15) |
InChI 键 |
ZKNUBXXCWDUQIV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)N(NC1=O)CN(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-ethoxycarbonyl-6-oxo-1H-pyrimidin-2-yl)-methylamino]acetic acid](/img/structure/B12793791.png)


![N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine](/img/structure/B12793804.png)
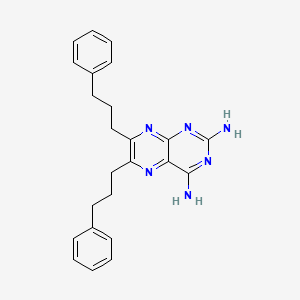

![Tris{2-[2-(2-hydroxyethoxy)ethoxy]ethyl} phosphate](/img/structure/B12793820.png)
